Biological activity of N-(3-((Phenylamino)sulphonyl)phenyl)acetamide
Biological activity of N-(3-((Phenylamino)sulphonyl)phenyl)acetamide
An In-depth Technical Guide to the Predicted Biological Activity of N-(3-((Phenylamino)sulphonyl)phenyl)acetamide
Executive Summary
N-(3-((Phenylamino)sulphonyl)phenyl)acetamide is a synthetic compound featuring two critical pharmacophores: a sulfonamide group and an N-phenylacetamide moiety. While direct experimental data on this specific molecule is not extensively published, its chemical architecture allows for a robust, hypothesis-driven prediction of its biological activities. This guide synthesizes established principles from medicinal chemistry and pharmacology to propose that N-(3-((Phenylamino)sulphonyl)phenyl)acetamide is a promising candidate for investigation as an anticancer and antimicrobial agent. The core of its predicted anticancer activity lies in the ability of the sulfonamide group to act as a potent inhibitor of carbonic anhydrase (CA) isoenzymes, particularly hCA IX and hCA XII, which are overexpressed in various tumors and contribute to the acidic microenvironment that promotes cancer progression[1]. The compound's antimicrobial potential is predicated on the known activities of both sulfonamides and acetamide-containing structures against a range of bacterial and fungal pathogens[2][3][4]. This document provides the theoretical framework, detailed synthetic strategies, and validated experimental protocols for researchers and drug development professionals to systematically investigate the therapeutic potential of this compound.
Introduction to the Core Scaffold
Chemical Structure and Pharmacophoric Features
The molecule N-(3-((Phenylamino)sulphonyl)phenyl)acetamide integrates three key chemical motifs onto a central benzene ring:
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An Acetamide Group (-NHCOCH₃): Located at position 1, this group is a common feature in numerous clinically approved drugs and is known to influence solubility, stability, and receptor binding interactions[3].
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A Phenylamino Sulphonyl Group (-SO₂NHPh): Located at position 3, this is a classic sulfonamide structure. The sulfonamide moiety is a cornerstone of chemotherapy, renowned for its zinc-binding properties and its ability to mimic other functional groups[2][5].
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A Flexible Phenyl Ring: The terminal phenyl ring attached to the sulfonamide nitrogen offers a site for potential modification to modulate potency and selectivity.
The strategic placement of these groups suggests a molecule designed for specific biological interactions, particularly with metalloenzymes.
The Established Significance of Sulfonamide and Acetamide Moieties
The rationale for investigating this compound is built upon the extensive and diverse biological activities demonstrated by its constituent parts.
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Sulfonamides: This functional group is versatile, exhibiting activities that are diuretic, hypoglycemic, antibacterial, anti-inflammatory, and anticancer[3]. Their ability to inhibit carbonic anhydrases is particularly notable in the context of oncology[1].
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Acetamides: The acetamide scaffold is present in drugs used to treat infections, pain, and inflammation (e.g., nepafenac) and also serves as a key component in antiviral agents like oseltamivir[3]. When incorporated into larger molecules, it can confer a broad spectrum of biological effects, including antifungal and antitubercular properties[4][6].
The conjugation of these two powerful pharmacophores within a single molecule provides a strong impetus for a thorough investigation of its biological profile.
Proposed Synthetic Strategy and Characterization
Rationale for Synthesis
A logical and efficient synthesis can be designed based on established organic chemistry principles, primarily involving the formation of the sulfonamide and amide bonds. The proposed pathway leverages commercially available starting materials and employs reliable, high-yield reactions common in medicinal chemistry. A plausible retro-synthetic analysis suggests a convergent approach where 3-aminobenzenesulfonamide is first reacted with an appropriate phenylating agent, followed by acetylation of the aniline nitrogen. An alternative, and often more direct, route is the acylation of 3-amino-N-phenylbenzenesulfonamide.
Detailed Synthesis Protocol
This protocol outlines the reaction of 3-aminobenzenesulfonyl chloride with aniline, followed by acetylation.
Step 1: Synthesis of 3-Amino-N-phenylbenzenesulfonamide
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Dissolve 3-aminobenzenesulfonyl chloride (1.0 eq) in a suitable aprotic solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF) under an inert atmosphere (N₂).
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Cool the solution to 0 °C in an ice bath.
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Add aniline (1.1 eq) and a non-nucleophilic base like triethylamine (1.5 eq) dropwise to the solution.
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Allow the reaction to warm to room temperature and stir for 4-6 hours.
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Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
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Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
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Purify the crude solid by recrystallization from ethanol/water to obtain pure 3-amino-N-phenylbenzenesulfonamide.
Step 2: Synthesis of N-(3-((Phenylamino)sulphonyl)phenyl)acetamide
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Dissolve the product from Step 1 (1.0 eq) in DCM.
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Add triethylamine (1.5 eq) to the solution.
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Cool the mixture to 0 °C and add acetyl chloride (1.2 eq) dropwise.
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Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
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Upon completion, wash the mixture with water and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.
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Purify the final product by column chromatography or recrystallization to yield N-(3-((Phenylamino)sulphonyl)phenyl)acetamide.
Characterization and Purity Assessment
The identity and purity of the synthesized compound must be rigorously confirmed using a panel of standard analytical techniques:
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¹H and ¹³C NMR: To confirm the chemical structure and proton/carbon environments.
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FT-IR Spectroscopy: To identify characteristic functional group vibrations (e.g., N-H, C=O, S=O).
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Mass Spectrometry (MS): To confirm the molecular weight.
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High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound, which should be >95% for biological testing.
Caption: Proposed two-step synthetic workflow for the target compound.
Predicted Anticancer Activity: Carbonic Anhydrase Inhibition
Mechanistic Rationale: Targeting the Tumor Microenvironment
Human carbonic anhydrases (hCAs) are a family of zinc metalloenzymes that catalyze the reversible hydration of CO₂ to bicarbonate and a proton[1]. The tumor-associated isoforms, hCA IX and hCA XII, are highly overexpressed in many hypoxic solid tumors. Their activity contributes to the acidification of the extracellular tumor microenvironment while maintaining a neutral intracellular pH, a condition that promotes tumor invasion, metastasis, and resistance to therapy. Therefore, selective inhibition of hCA IX and hCA XII is a validated and highly attractive strategy for anticancer drug development[1].
The Sulfonamide Moiety as a Potent Zinc-Binding Group
The primary mechanism of action for sulfonamide-based CA inhibitors involves the coordination of the deprotonated sulfonamide nitrogen (-SO₂NH⁻) to the catalytic Zn²⁺ ion located deep within the enzyme's active site. This binding displaces the zinc-bound water molecule (or hydroxide ion), which is essential for catalysis, thereby inactivating the enzyme[1]. The N-(3-((Phenylamino)sulphonyl)phenyl)acetamide scaffold contains the requisite unsubstituted sulfonamide group, making it a prime candidate for potent CA inhibition.
Experimental Workflow for Assessing hCA Inhibition
A systematic evaluation involves screening the compound against multiple hCA isoforms to determine both its potency and its selectivity profile.
Caption: Workflow for evaluating carbonic anhydrase inhibition activity.
Protocol: In Vitro hCA Stopped-Flow CO₂ Hydrase Assay
This protocol is the gold standard for measuring CA activity and its inhibition.
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Reagent Preparation:
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Buffer: Prepare a 20 mM HEPES or TAPS buffer, pH 7.4, containing 0.1 M NaClO₄.
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Enzyme Solutions: Prepare stock solutions of purified recombinant hCA isoforms (hCA I, II, IX, XII) in the assay buffer to a final concentration of ~10 µM.
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Inhibitor Solutions: Prepare a 10 mM stock solution of the test compound in DMSO. Create serial dilutions in the assay buffer to achieve a range of final concentrations (e.g., 0.1 nM to 100 µM).
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Substrate: Prepare a CO₂-saturated water solution by bubbling CO₂ gas through deionized water for at least 30 minutes at 4 °C.
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Assay Procedure:
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Equilibrate the stopped-flow spectrophotometer to 25 °C.
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In one syringe of the instrument, load the enzyme solution mixed with the desired concentration of the inhibitor (or buffer for control). The final enzyme concentration in the reaction cell should be around 1-2 µM.
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In the second syringe, load the CO₂-saturated water solution.
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Rapidly mix the contents of the two syringes. The hydration of CO₂ causes a drop in pH, which is monitored by a pH indicator (e.g., p-nitrophenol) or directly by a pH electrode.
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Record the initial rate of the reaction (the slope of the absorbance/pH change over the first few seconds).
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Data Analysis (Self-Validation):
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Calculate the percentage of inhibition at each concentration relative to the uninhibited control.
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Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
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Determine the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which requires knowledge of the substrate (CO₂) concentration and its Michaelis constant (Kₘ) for each enzyme isoform.
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Data Presentation and Expected Outcomes
The inhibitory activity is best summarized in a table comparing the Kᵢ values across different isoforms. High potency against hCA IX and XII, coupled with lower potency against the ubiquitous cytosolic isoforms hCA I and II, would indicate a desirable selectivity profile for an anticancer agent.
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| Test Compound | >1000 | 250.5 | 15.2 | 8.9 |
| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7[1] |
Table represents hypothetical data for illustrative purposes.
Predicted Antimicrobial Activity
Mechanistic Rationale
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Antibacterial Action: The sulfonamide moiety is a well-known inhibitor of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. By acting as a competitive inhibitor to the natural substrate, p-aminobenzoic acid (PABA), it blocks the production of folate, which is crucial for DNA synthesis and cell growth.
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Antifungal Action: The N-phenylacetamide portion, particularly when part of a larger heterocyclic structure, has shown potent antifungal activity[4][6]. Some azole antifungal drugs, which also contain nitrogen heterocycles, function by inhibiting the enzyme cytochrome P450 lanosterol 14α-demethylase (CYP51), which is vital for the synthesis of ergosterol, a key component of the fungal cell membrane[4]. While the title compound is not an azole, its overall structure could potentially interact with this or other essential fungal enzymes.
Experimental Workflow for Antimicrobial Screening
The standard approach is to determine the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant microorganisms.
Caption: Standard workflow for antimicrobial susceptibility testing.
Protocol: Broth Microdilution for MIC Determination
This method follows the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
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Preparation:
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Prepare a 2x concentrated Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi.
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In a 96-well microtiter plate, add 50 µL of sterile broth/media to all wells except the first column.
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Prepare a 2x working solution of the test compound. Add 100 µL of this solution to the first column.
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Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and repeating across the plate. This creates a concentration gradient.
-
-
Inoculation:
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Prepare a standardized microbial inoculum adjusted to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
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Add 50 µL of the prepared inoculum to each well.
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Include a positive control (no compound) and a negative control (no inoculum).
-
-
Incubation and Reading (Self-Validation):
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Incubate the plates at the appropriate temperature (e.g., 37°C for 18-24 hours for bacteria).
-
The MIC is defined as the lowest concentration of the compound at which there is no visible growth (turbidity) compared to the positive control. The negative control must remain clear, and the positive control must show robust growth for the assay to be valid.
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Data Presentation and Interpretation
Results are presented as MIC values in µg/mL or µM.
| Compound | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) | C. albicans (MIC, µg/mL) |
| Test Compound | 16 | 32 | >128 | 8 |
| Ciprofloxacin (Standard) | 0.5 | 0.25 | 1 | N/A |
| Fluconazole (Standard) | N/A | N/A | N/A | 2 |
Table represents hypothetical data for illustrative purposes.
Structure-Activity Relationship (SAR) and Future Directions
Analysis of the Core Scaffold
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Sulfonamide Linker: The position of the sulphonyl group (meta to the acetamide) is crucial for the molecule's three-dimensional orientation and will dictate how it fits into enzyme active sites.
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Phenylamino Group: The terminal phenyl ring provides a key interaction point. Its electronic properties can be tuned to enhance binding. Literature suggests that adding electron-withdrawing groups like nitro or chloro moieties to this ring can significantly increase antimicrobial activity[4][6].
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Acetamide Group: The N-H and C=O of the acetamide group are excellent hydrogen bond donors and acceptors, respectively, which can anchor the molecule to its biological target.
Proposed Modifications for Potency Enhancement
Based on established SAR, a medicinal chemistry program could explore:
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Substitution on the Terminal Phenyl Ring: Introduce a library of substituents (e.g., -Cl, -F, -NO₂, -CH₃) at the ortho, meta, and para positions to probe for favorable electronic and steric interactions.
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Modification of the Acetamide: Replace the acetyl group with larger or more complex acyl groups to explore additional binding pockets.
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Isomeric Scaffolds: Synthesize the ortho and para isomers of the central ring to understand the geometric requirements for activity.
References
- Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. PMC - NIH.
- New N-phenylacetamide-incorporated 1,2,3- triazoles: [Et3NH][OAc]-medi
- Facile synthesis, antimicrobial and antiviral evaluation of novel substituted phenyl 1,3-thiazolidin-4-one sulfonyl deriv
- Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiprolifer
- Synthesis and Antimicrobial Activity of Sulfenimines Based on Pinane Hydroxythiols. PMC.
- Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity.
- Exploring the Potential of New Benzamide-Acetamide Pharmacophore Containing Sulfonamide as Urease Inhibitors: Structure–Activity Relationship, Kinetics Mechanism, and In Silico Studies. PMC - PubMed Central.
- Characterization, Synthesis and Study of Biological Activity of new Derivatives of Sulphadiazine.
- New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simul
- New N-phenylacetamide-incorporated 1,2,3-triazoles: [Et3NH][OAc]-mediated efficient synthesis and biological evalu
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- 1. Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
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